![molecular formula C12H14BrNO3S B2944683 2-[(4-Bromophenyl)formamido]-4-(methylsulfanyl)butanoic acid CAS No. 1008010-19-2](/img/structure/B2944683.png)

2-[(4-Bromophenyl)formamido]-4-(methylsulfanyl)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

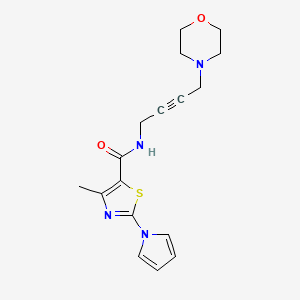

2-[(4-Bromophenyl)formamido]-4-(methylsulfanyl)butanoic acid, also known as BPH-715, is a novel compound with potential applications in various fields of research. It has a molecular weight of 332.22 . The compound is typically stored at room temperature and is available in powder form .

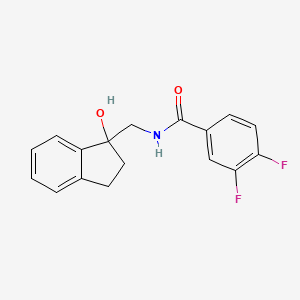

Molecular Structure Analysis

The molecular formula of this compound is C12H14BrNO3S . The InChI code for the compound is 1S/C12H14BrNO3S/c1-18-7-6-10 (12 (16)17)14-11 (15)8-2-4-9 (13)5-3-8/h2-5,10H,6-7H2,1H3, (H,14,15) (H,16,17) . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Unfortunately, specific physical and chemical properties such as boiling point, density, and solubility were not found in the available resources.Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

A practical method for synthesizing orally active CCR5 antagonists involves the use of related compounds as intermediates in drug development processes. This approach demonstrates the importance of such compounds in synthesizing new therapeutic agents with potential applications in treating various diseases, including HIV (Ikemoto et al., 2005).

Antifungal Applications

Compounds derived from similar structures have been identified to exhibit significant antifungal activity. For instance, bromopyrrole alkaloids from marine sponges have shown effectiveness against Candida albicans, indicating potential applications in antifungal drug development (Zhu et al., 2016).

Material Science

In the realm of material science, related compounds have been utilized in the synthesis and stabilization of conductive polymers. For example, polyaniline-polyamide blends processed from formic acid have shown improved stability against deprotonation, highlighting the role of similar compounds in enhancing the properties of conductive materials (Zagrska et al., 1999).

Catalysis

In catalysis, compounds with similar functionalities have been explored for their role in the electrochemical reduction of carbon dioxide. Iron(0) porphyrins, for instance, have been shown to benefit from the addition of weak Brönsted acids, improving the efficiency and selectivity of CO2 reduction processes (Bhugun et al., 1996).

properties

IUPAC Name |

2-[(4-bromobenzoyl)amino]-4-methylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO3S/c1-18-7-6-10(12(16)17)14-11(15)8-2-4-9(13)5-3-8/h2-5,10H,6-7H2,1H3,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVQGDZLXKUFNTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C1=CC=C(C=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1,3-Benzothiazole-6-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2944605.png)

![3-{[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B2944609.png)

![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-(4-methylphenyl)acetamide](/img/structure/B2944610.png)

![N-[2,2,2-trichloro-1-[[2-(1,3-dioxoisoindol-2-yl)phenyl]carbamothioylamino]ethyl]acetamide](/img/structure/B2944614.png)

![2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole dihydrochloride](/img/structure/B2944620.png)

![2-(3-morpholino-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2944622.png)